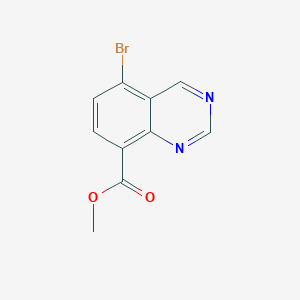

Methyl 5-bromoquinazoline-8-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

methyl 5-bromoquinazoline-8-carboxylate |

InChI |

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-8(11)7-4-12-5-13-9(6)7/h2-5H,1H3 |

InChI Key |

WBGTURPOYNRUKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of Methyl 5 Bromoquinazoline 8 Carboxylate

Reactivity of the Bromine Moiety for Cross-Coupling Reactions

The bromine atom attached to the C-5 position of the quinazoline (B50416) ring is a key handle for derivatization through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming Csp²–Csp² bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is noted for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. nih.govnih.gov

For substrates similar to Methyl 5-bromoquinazoline-8-carboxylate, such as other bromo-heterocycles, palladium complexes like palladium(II) acetate (B1210297) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) are effective catalysts. The choice of base, such as potassium carbonate or cesium carbonate, and solvent systems like dioxane/water or toluene, is crucial for achieving high yields. nih.govresearchgate.net The reaction facilitates the introduction of a wide array of aryl, heteroaryl, and even some alkyl groups at the C-5 position of the quinazoline nucleus. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions on Related Bromo-Aromatic Substrates

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Ref |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96% | researchgate.net |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acid | Not specified | Not specified | Not specified | 2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-one | 77-91% | nih.gov |

| ortho-Bromoaniline derivative | Phenylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | ortho-Phenylaniline derivative | 97% | nih.gov |

The Sonogashira cross-coupling provides an efficient route for the formation of a Csp²-Csp bond, linking the quinazoline ring to a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a dual system comprising a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine. organic-chemistry.orgresearchgate.net

The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex. Subsequent reductive elimination yields the alkynylated product and regenerates the palladium(0) catalyst. nih.gov This methodology allows for the introduction of various substituted and unsubstituted alkynyl groups onto the quinazoline core. The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne coupling partner. soton.ac.uk

Table 2: Representative Conditions for Sonogashira Cross-Coupling Reactions

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) | Ref |

| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Not specified | soton.ac.uk |

| 2-Amino-5-iodobenzamide | Terminal Acetylenes | Pd/C-PPh₃ | CuI | Et₃N | Ethanol | 5-Alkynyl-2-aminobenzamides | Not specified | mdpi.com |

| 6-Tosyl- mdpi.comnih.govscispace.com-triazoloquinazoline | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Not specified | DMF | 5-Trimethylsilanylethynyl- mdpi.comnih.govscispace.com-triazoloquinazoline | 88% | mdpi.com |

The Stille reaction involves the coupling of an organic halide with an organostannane reagent, catalyzed by a palladium complex. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and can be used to form C-C bonds where other methods might fail. For halogenated quinazolines, catalysts like Tetrakis(triphenylphosphine)palladium(0) are commonly employed in solvents such as DMF. mdpi.com The addition of copper(I) salts can sometimes accelerate the reaction rate. scispace.comresearchgate.net

Other metal-catalyzed reactions can also be applied. For instance, the Negishi cross-coupling, which uses organozinc reagents, is another effective tool for C-C bond formation and is known for its high functional group compatibility, though the reagents are sensitive to air and moisture. mdpi.com

Table 3: Example of Stille Cross-Coupling on a Related Quinazoline Derivative

| Electrophile | Organostannane | Catalyst System | Solvent | Temperature | Product | Yield (%) | Ref |

| 5-Tosyltriazoloquinazoline | 2-Thienylstannane | Pd(PPh₃)₄ / CuI | DMF | 70 °C | 5-(2-Thienyl)triazoloquinazoline | 78% | mdpi.com |

| 5-Tosyltriazoloquinazoline | 2-Furylstannane | Pd(PPh₃)₄ / CuI | DMF | 70 °C | 5-(2-Furyl)triazoloquinazoline | 87% | mdpi.com |

Transformations of the Carboxylate Ester Group

The methyl ester at the C-8 position of the quinazoline ring offers a secondary site for chemical modification, allowing for the synthesis of amides, other esters, or the corresponding carboxylic acid, which can serve as a precursor for further reactions.

The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, 5-bromoquinazoline-8-carboxylic acid. bldpharm.com This transformation is typically achieved under basic conditions, for example, by treatment with an alkali metal hydroxide (B78521) such as lithium hydroxide or sodium hydroxide in a mixture of solvents like tetrahydrofuran (B95107) (THF), methanol (B129727), and water. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt, which is subsequently protonated during acidic workup to yield the final carboxylic acid. This carboxylic acid derivative is a valuable intermediate for the synthesis of amides via coupling reactions or for other functional group transformations.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this reaction can be used to replace the methyl group with other alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under acidic conditions, a strong acid like sulfuric acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. masterorganicchemistry.com In base-catalyzed transesterification, a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide for conversion to an ethyl ester), acts as the nucleophile in an addition-elimination mechanism. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

Amidation and Other Carboxylic Acid Derivative Formations

The methyl carboxylate group at the 8-position is a primary site for derivatization. As with other aryl esters, this group can be converted into a variety of other carboxylic acid derivatives, most notably amides, through nucleophilic acyl substitution.

The direct conversion of the ester to an amide, known as aminolysis, typically requires heating the ester with an amine. However, the reactivity can be enhanced using various catalytic systems. Transition-metal catalysts, particularly those based on nickel or iron, have been shown to facilitate the direct amidation of esters under relatively mild conditions. Alternatively, the reaction can be mediated by coupling agents. A common laboratory-scale approach involves a two-step sequence: first, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction with an amine using reagents like HATU or HBTU. nih.govacs.orgresearchgate.net

The general scheme for the amidation of this compound involves the displacement of the methoxy (B1213986) group (-OCH₃) by an amine (R¹R²NH). This versatility allows for the synthesis of a wide array of primary, secondary, and tertiary amides, significantly expanding the chemical space accessible from this starting material.

Table 1: Potential Amidation Reactions of this compound This table presents predicted outcomes based on established amidation methodologies.

| Amine Reactant (R¹R²NH) | Expected Amide Product | Typical Conditions/Catalyst |

| Ammonia (B1221849) (NH₃) | 5-Bromoquinazoline-8-carboxamide | High temperature/pressure or catalyzed |

| Benzylamine | N-Benzyl-5-bromoquinazoline-8-carboxamide | Ni(cod)₂/IPr catalyst; or hydrolysis then HATU |

| Piperidine | (5-Bromoquinazolin-8-yl)(piperdin-1-yl)methanone | FeCl₃ catalyst; or hydrolysis then EDC/HOBt |

| Aniline (B41778) | 5-Bromo-N-phenylquinazoline-8-carboxamide | Palladium-based catalysts for aryl amines mdpi.com |

Other derivatives can be accessed from the parent carboxylic acid (obtained via hydrolysis). For instance, reduction of the carboxylic acid using reagents like lithium aluminum hydride (LiAlH₄) would yield (5-bromoquinazolin-8-yl)methanol, while conversion to an acyl chloride using thionyl chloride (SOCl₂) would provide a highly reactive intermediate for forming other esters or anhydrides.

Reactivity of the Quinazoline Nitrogen Heterocycle

The quinazoline ring's electronic nature, characterized by two electron-withdrawing nitrogen atoms, governs its reactivity. The pyrimidine (B1678525) portion is highly electron-deficient, making it resistant to electrophilic attack but susceptible to nucleophilic substitution. Conversely, the fused benzene (B151609) ring is also deactivated but remains the more likely site for electrophilic substitution. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolines

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic halides. masterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where the rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the entire fused pyrimidine ring acts as a powerful electron-withdrawing group, reducing electron density across the carbocyclic ring and activating the C5-bromo substituent toward nucleophilic attack. The reaction is further facilitated by the additional electron-withdrawing effect of the methyl carboxylate group at the C8 position. Consequently, the bromine atom at C5 can be displaced by a range of strong nucleophiles. This reactivity is a key strategy for introducing diverse functional groups at this position. mdpi.com

Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Expected Product |

| Amine | Morpholine | Methyl 5-(morpholino)quinazoline-8-carboxylate |

| Alkoxide | Sodium Methoxide | Methyl 5-methoxyquinazoline-8-carboxylate |

| Thiolate | Sodium Thiophenoxide | Methyl 5-(phenylthio)quinazoline-8-carboxylate |

| Azide | Sodium Azide | Methyl 5-azidoquinazoline-8-carboxylate |

The feasibility and rate of these reactions depend on the nucleophile's strength and the reaction conditions, often requiring heat or the use of a base to facilitate the substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the quinazoline nucleus is challenging due to the strong deactivating effect of the pyrimidine ring. wikipedia.org Any such reaction is expected to occur exclusively on the benzene portion of the heterocycle (positions 5, 6, 7, and 8).

For this compound, positions 5 and 8 are already substituted. The directing effects of the existing substituents on the remaining C6 and C7 positions must be considered:

Fused Pyrimidine Ring: Strongly deactivating across the entire molecule.

C5-Bromo Group: A deactivating, ortho, para-director. It directs incoming electrophiles to positions C6 (ortho) and C7 (para).

C8-Carboxylate Group: A deactivating, meta-director. It directs incoming electrophiles to position C6 (meta).

Table 3: Predicted Electrophilic Aromatic Substitution (SEAr) Reactions

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | Methyl 5-bromo-6-nitroquinazoline-8-carboxylate |

| Bromination | Br₂ / FeBr₃ | Methyl 5,6-dibromoquinazoline-8-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 6-Bromo-8-(methoxycarbonyl)quinazoline-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Methyl 6-acetyl-5-bromoquinazoline-8-carboxylate |

Oxidative and Reductive Transformations of the Quinazoline Ring

The quinazoline ring exhibits considerable stability towards many oxidative and reductive conditions. nih.gov However, specific transformations of the heterocyclic core can be achieved under controlled conditions.

Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides, for example, by using peroxy acids. However, such reactions can lack selectivity and may lead to a mixture of N1 and N3-oxides, or even cause hydrolytic cleavage and decomposition of the quinazoline ring. nih.govresearchgate.net Oxidation of the ring itself to form a quinazolinone is a common transformation but typically occurs during synthesis rather than as a modification of a pre-formed quinazoline. The core of this compound is expected to be stable to common oxidants used for side-chain manipulations. acgpubs.org

Reduction: The pyrimidine ring of the quinazoline system can be selectively reduced. Catalytic hydrogenation, using catalysts such as palladium or platinum oxide, can reduce the 3,4-double bond to yield a 3,4-dihydroquinazoline derivative. researchgate.net This transformation leaves the benzene ring and its substituents intact. Reduction of the carbocyclic benzene ring is more difficult and requires more forcing conditions, which may also affect the bromo and ester functionalities. For example, vigorous hydrogenation over platinum oxide can lead to 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives. nih.gov

Table 4: Potential Oxidative and Reductive Transformations

| Reaction Type | Reagents | Expected Product | Notes |

| N-Oxidation | m-CPBA | Mixture of N1 and N3 oxides | Risk of ring cleavage nih.gov |

| Pyrimidine Reduction | H₂, Pd/C | Methyl 5-bromo-3,4-dihydroquinazoline-8-carboxylate | Selective reduction of the C=N bond researchgate.net |

| Full Ring Reduction | H₂, PtO₂ (high pressure) | Methyl 5-bromo-5,6,7,8-tetrahydroquinazoline-8-carboxylate | Benzene ring reduction requires harsh conditions nih.gov |

Advanced Structure Activity Relationship Sar Investigations of Methyl 5 Bromoquinazoline 8 Carboxylate Derivatives

Elucidation of Structural Features Influencing Molecular Interactions

The specific placement and nature of substituents on the quinazoline (B50416) ring are critical in determining the molecule's three-dimensional shape, electronic properties, and binding affinity to target proteins.

The introduction of halogen atoms is a key strategy in drug design, and their effects are highly dependent on their position on the scaffold. Studies have shown that the presence of a halogen atom at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov While research specifically detailing the C5-bromo substitution is less common, broader computational and experimental studies on related structures provide valuable insights.

Halogen substitution can significantly alter the electronic properties of the molecule, such as the dipole moment, which in turn impacts interactions at a biological binding site. nih.gov Specifically, bromine and chlorine substitutions on anilinoquinazolines have been shown to result in higher dipole moments, a characteristic correlated with drug potency. nih.gov The binding affinity of quinazolinone derivatives to proteins like human serum albumin has been observed to increase with the atomic number of the halogen substituent, an effect attributed to enhanced hydrophobic interactions and van der Waals forces. mdpi.comresearchgate.net Furthermore, the bromine atom can directly participate in intermolecular interactions, such as halogen bonds, which have been detected in the crystal structures of related 3-(2-halophenyl)quinazoline-4-thione derivatives, stabilizing the ligand-target complex. mdpi.com

The ester group, specifically the methyl carboxylate at the C8 position, serves as a potential point of interaction for ligand-target recognition. While much of the existing SAR literature on quinazolines focuses on modifications at the C2, C4, C6, and C7 positions, the principles of medicinal chemistry suggest important roles for the C8-ester. This group can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues within a target's binding pocket.

Although less explored than other positions, the C8-ester provides a vector for chemical modification. The hydrolysis of an ester group in some quinazoline series has been shown to lead to a decrease or total loss of antiproliferative activity, suggesting the ester moiety itself, or at least its size and electronic profile, is important for activity. The strategic placement of functional groups that can form key interactions is a guiding principle in the design of potent inhibitors, and the C8 position represents an opportunity for such optimization. acs.org

In Vitro Studies on Target Modulation and Pathway Inhibition

In vitro studies are essential for evaluating the direct effects of quinazoline derivatives on specific molecular targets and for observing their subsequent impact on cellular behavior in controlled laboratory environments.

The quinazoline core is a well-established scaffold for developing enzyme inhibitors, particularly for protein kinases like the Epidermal Growth Factor Receptor (EGFR) and inflammatory enzymes like Cyclooxygenase-2 (COX-2). nih.govnih.gov

EGFR Inhibition: The 4-anilinoquinazoline (B1210976) structure is a classic pharmacophore for EGFR tyrosine kinase inhibitors. nih.gov SAR studies have demonstrated that small, hydrophobic substituents on the aniline (B41778) ring, along with electron-donating groups at the C6 and C7 positions of the quinazoline core, are favorable for high-affinity binding and potent inhibition. nih.govnih.gov The substitution pattern dictates the molecule's ability to fit into the ATP-binding pocket of the enzyme, leading to the inhibition of its signaling pathway.

Table 1: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR

| Compound | Key Structural Features | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Gefitinib | 4-Anilinoquinazoline with C7-methoxypropoxy, C6-chloro | EGFR | 0.37 - 12.93 (range for various derivatives) | nih.gov |

| Erlotinib | 4-Anilinoquinazoline with C6/C7-methoxyethoxy groups | EGFR | ~2 | nih.gov |

| Lapatinib | 4-Anilinoquinazoline with furanyl moiety | EGFR/HER2 | ~10.8 | nih.gov |

| Compound 2f | 4-chlorophenethylaminoquinazoline with piperazine (B1678402) at C7 | TNF-α production/T-cell proliferation | Potent inhibition noted | nih.gov |

COX-2 Inhibition: Certain quinazolinone derivatives have been identified as potent and selective inhibitors of COX-2. mdpi.com SAR studies reveal that halogen substituents on aromatic rings attached to the core scaffold can significantly enhance inhibitory activity against COX-2 mRNA expression. nih.gov This dual action—inhibiting the enzyme directly and suppressing its gene expression—makes these derivatives attractive as anti-inflammatory agents.

Table 2: Inhibitory Activity of Representative Quinazolinone Derivatives against COX Enzymes

| Compound Series | Key Structural Features | Target | Activity/IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Quinazolinones (10-12) | Halogen substituents at aromatic R¹ position | COX-2 mRNA expression | Up to 9-fold inhibition vs. unsubstituted | nih.gov |

| Pyrazole-substituted quinazolinones | 6-bromo-quinazolinone moiety | Anti-inflammatory activity | Potent activity noted | mdpi.com |

| Quinazolinone-Ibuprofen Hybrids | Conjugated ibuprofen (B1674241) and quinazoline | COX-2 | High selectivity noted | nih.govtandfonline.com |

The enzymatic inhibition observed with quinazoline derivatives translates into measurable effects on cellular processes. Numerous studies have documented the ability of these compounds to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines. acs.orgnih.gov

For instance, novel quinazoline-sulfonamide hybrids have demonstrated potent cytotoxicity against human breast cancer cells (MCF-7), arresting the cell cycle in the G1 phase and initiating apoptosis. nih.gov Similarly, quinazoline-based Aurora kinase inhibitors have been shown to prevent spindle formation, arrest the cell cycle, and induce apoptosis in various cancer cell lines. acs.org These cellular outcomes are directly linked to the inhibition of their respective molecular targets. The antiproliferative activity of these compounds is highly dependent on their substitution patterns, with specific modifications leading to significant growth inhibition against various cancer cell lines, including those of the central nervous system and kidney. africaresearchconnects.com

Design Principles for Novel Quinazoline Scaffolds Based on SAR Data

The extensive body of SAR data provides clear guiding principles for the rational design of new, more potent, and selective quinazoline-based therapeutic agents. nih.govnih.govacs.org

Exploitation of Key Substitution Points :

C4 Position : For many kinase inhibitors, a 4-anilino substitution is crucial for high-affinity binding. nih.gov

C6 and C7 Positions : These positions on the benzene (B151609) portion of the scaffold are solvent-exposed in many kinase binding sites, making them ideal for introducing solubilizing groups or moieties that can form additional interactions to enhance potency and selectivity. nih.gov

Halogenation : The strategic placement of halogens, such as bromine, can modulate electronic properties and improve hydrophobic or van der Waals interactions, thereby increasing binding affinity and cellular activity. nih.govnih.gov

Target-Specific Modifications : The design strategy must be tailored to the specific target. For COX-2 inhibitors, the focus might be on substituents that confer selectivity over the COX-1 isoform. mdpi.com For EGFR inhibitors, modifications are often aimed at overcoming resistance mutations. nih.gov

By integrating these principles, researchers can use a foundational molecule like Methyl 5-bromoquinazoline-8-carboxylate as a starting point. The SAR data suggests that modifying the C8-ester to an amide or another functional group, exploring different substitutions at the C2 and C4 positions, and potentially altering the halogen position could lead to the development of novel derivatives with optimized potency and selectivity for targets like EGFR or COX-2.

Molecular Hybridization Strategies Utilizing Quinazoline as a Core

Molecular hybridization is a widely employed strategy in medicinal chemistry that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, efficacy, or a modified biological activity spectrum. For the broader family of quinazoline derivatives, this approach has been fruitful. For example, quinazoline rings have been hybridized with other heterocyclic systems to develop compounds with dual inhibitory activities, such as targeting both tumor necrosis factor-alpha (TNF-alpha) production and T-cell proliferation. nih.gov

However, there is a lack of specific examples in the scientific literature where This compound has been used as the foundational core for such hybridization strategies. The influence of the 5-bromo and 8-carboxylate substituents on the outcomes of molecular hybridization remains an unexplored area of research.

Scaffold Modification and Optimization for Specific Research Objectives

Scaffold modification is a key aspect of lead optimization, where the core structure of a molecule is altered to improve its properties. This can involve changes to the ring system itself or the nature and position of its substituents. Structure-activity relationship studies on various quinazolinone derivatives have shown that modifications at different positions can significantly impact their antibacterial activity. acs.org For instance, the nature of the substituent at the 2-position and the presence of groups on an attached phenyl ring can dramatically alter the potency of these compounds. nih.gov

In the context of This compound , specific research detailing the systematic modification of its scaffold for targeted research objectives is not available. While general SAR principles for quinazolines suggest that the bromine at the 5-position and the methyl carboxylate at the 8-position would influence the molecule's electronic and steric properties, and thus its binding to biological targets, empirical data from studies on this specific scaffold are absent from the current body of scientific literature.

The following table provides a conceptual framework for how such studies, if undertaken, might be structured, based on common practices in medicinal chemistry.

| Compound Series | Scaffold Modification | Rationale for Modification | Hypothetical Target/Activity |

| Series A | Modification of the 8-carboxylate group (e.g., hydrolysis to carboxylic acid, amidation) | To introduce hydrogen bonding capabilities and explore interactions with target proteins. | Kinase inhibition, antibacterial activity |

| Series B | Suzuki or Stille coupling at the 5-bromo position | To introduce diverse aryl or heteroaryl substituents and explore new binding pockets. | Anticancer, antiviral activity |

| Series C | Nucleophilic aromatic substitution of the 5-bromo group | To introduce amine or other nucleophilic groups for targeted interactions. | GPCR modulation, enzyme inhibition |

It is important to reiterate that the above table is a hypothetical representation and is not based on published research findings for This compound .

Computational and Theoretical Investigations of Methyl 5 Bromoquinazoline 8 Carboxylate

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 5-bromoquinazoline-8-carboxylate, this method would be employed to understand its potential interactions with various biological targets, such as enzymes or receptors, which are often implicated in disease pathways.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

Once a plausible binding mode is predicted, a detailed analysis of the intermolecular interactions between this compound and the target macromolecule would be performed. These interactions are the driving forces for ligand binding and can be broadly categorized into hydrogen bonds and hydrophobic interactions.

Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The quinazoline (B50416) core of this compound contains nitrogen atoms that could act as hydrogen bond acceptors, while the carbonyl oxygen of the methyl carboxylate group could also participate in hydrogen bonding. The formation of hydrogen bonds with key amino acid residues in the active site of a target protein would be a critical determinant of its binding affinity and selectivity.

Hydrophobic Interactions: These are non-polar interactions that are also crucial for the stability of a protein-ligand complex. The quinazoline ring system is aromatic and thus capable of engaging in hydrophobic interactions with non-polar amino acid residues such as leucine, valine, and isoleucine. The bromo group can also contribute to these interactions.

A thorough analysis would map out all potential hydrogen bonds, their distances and angles, as well as the hydrophobic contacts between this compound and the amino acid residues of the target protein.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods that allow the study of the physical movement of atoms and molecules over time. For this compound, MD simulations would provide a more dynamic and realistic picture of its behavior, both in isolation and when bound to a biological target.

Conformational Analysis and Flexibility

While the quinazoline ring system is relatively rigid, the methyl carboxylate group has some degree of conformational flexibility. MD simulations of the isolated molecule in a simulated solvent environment would allow for a thorough exploration of its conformational landscape. This analysis would identify the most stable conformations of the molecule and the energy barriers between them. Understanding the preferred conformations is important because the bioactive conformation (the shape the molecule adopts when it binds to its target) is often a low-energy conformation.

Protein-Ligand Complex Stability and Dynamics

Following molecular docking, MD simulations of the predicted this compound-protein complex would be performed to assess its stability and dynamics. These simulations, typically run for nanoseconds or even microseconds, provide valuable insights that are not captured by static docking poses.

Key analyses from these simulations would include:

Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD trajectory for the ligand within the binding site would suggest a stable binding mode.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue in the protein to identify regions of flexibility. Changes in the RMSF of the protein upon ligand binding can indicate how the ligand affects the protein's dynamics.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the course of the simulation would be monitored. Hydrogen bonds that are stable throughout the simulation are considered to be particularly important for the binding affinity.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. researchgate.net These methods provide a more fundamental understanding of a molecule's reactivity and behavior.

For this compound, DFT calculations would be employed to determine a variety of electronic properties, including:

Optimized Molecular Geometry: DFT can be used to calculate the most stable three-dimensional arrangement of the atoms in the molecule with high accuracy.

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide insights into the molecule's stability and its potential to participate in chemical reactions.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the surface of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for understanding how the molecule might interact with other molecules, including its biological target. For example, the nitrogen atoms of the quinazoline ring and the oxygen atoms of the methyl carboxylate group would be expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond formation.

Calculation of Spectroscopic Properties: DFT can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecule's structure.

In studies of other quinazoline derivatives, DFT calculations have been performed using functionals like B3LYP with basis sets such as 6-31+G(d,p) to analyze their thermodynamic stability and reactivity. researchgate.netnih.gov Similar computational approaches would be applicable to this compound to provide a detailed picture of its electronic characteristics.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Computational methods, particularly Density Functional Theory (DFT), are widely used to model these characteristics for quinazoline derivatives. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, identifying regions susceptible to electrophilic or nucleophilic attack.

Key parameters derived from these calculations help predict the chemical behavior of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. ucsb.edu The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. ucsb.edu The difference between these energies, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. sciencepublishinggroup.com

For quinazoline derivatives, DFT studies often reveal that active sites are located on the nitrogen atoms of the heterocyclic ring and on aromatic rings with polar substituents. researchgate.net In this compound, the nitrogen atoms in the quinazoline ring, the oxygen atoms of the carboxylate group, and the bromine atom significantly influence the electronic landscape. An electrostatic potential map would visually represent this, highlighting electron-rich (negative potential, typically red or orange) and electron-poor (positive potential, typically blue) regions, thereby predicting sites for intermolecular interactions.

| Descriptor | Significance in Predicting Reactivity |

|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons (nucleophilicity). Higher energy levels suggest greater electron-donating ability. ucsb.edu |

| LUMO Energy | Indicates the molecule's capacity to accept electrons (electrophilicity). Lower energy levels suggest greater electron-accepting ability. ucsb.edu |

| HOMO-LUMO Gap (ΔE) | Represents the chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule. sciencepublishinggroup.com |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Molecules with a larger HOMO-LUMO gap are considered "harder" and less reactive. nih.gov |

| Electronegativity (χ) | Describes the power of the molecule to attract electrons. sciencepublishinggroup.com |

Spectroscopic Property Simulations (e.g., NMR, IR) for Structural Elucidation

While experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural confirmation, computational simulations of these spectra serve as a powerful tool for validation and interpretation. sapub.orgnih.gov DFT calculations can predict the vibrational frequencies (IR) and chemical shifts (NMR) of a molecule with a high degree of accuracy.

Simulated IR Spectrum: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. For this compound, simulations would predict characteristic peaks corresponding to its functional groups. These include stretching vibrations for the C=O bond in the ester group, C-N and C=N bonds within the quinazoline ring, aromatic C-H bonds, and the C-Br bond. Comparing the simulated spectrum with experimental data helps to confirm the molecular structure and assign specific absorption bands. researchgate.net

Simulated NMR Spectra: Theoretical calculations can also predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons on the quinazoline ring, the methyl protons of the ester group, and the various carbon atoms are compared against experimental data. nih.gov This comparison is invaluable for assigning signals, especially in complex molecules, and confirming the regiochemistry of substituents, such as the precise locations of the bromo and carboxylate groups on the quinazoline core. nih.govmdpi.com

| Spectroscopy Type | Functional Group | Predicted Characteristic Signal/Peak |

|---|---|---|

| IR | Aromatic C-H | Stretching vibrations typically above 3000 cm⁻¹ |

| C=O (Ester) | Strong stretching vibration around 1720-1740 cm⁻¹ | |

| C=N/C=C (Aromatic) | Stretching vibrations in the 1500-1650 cm⁻¹ region | |

| C-O (Ester) | Stretching vibrations in the 1100-1300 cm⁻¹ region | |

| C-Br | Stretching vibration typically in the 500-600 cm⁻¹ region | |

| ¹H NMR | Aromatic Protons (quinazoline ring) | Signals in the δ 7.5-9.5 ppm range, with specific splitting patterns based on coupling |

| -OCH₃ (Methyl ester) | A singlet peak typically around δ 3.9-4.1 ppm dergipark.org.tr | |

| ¹³C NMR | C=O (Ester Carbonyl) | Signal in the δ 160-170 ppm range nih.gov |

| Aromatic Carbons | Multiple signals in the δ 120-155 ppm range | |

| -OCH₃ (Methyl ester) | Signal around δ 53 ppm dergipark.org.tr | |

| Carbon bonded to Bromine (C-Br) | Signal shifted to a lower field compared to unsubstituted carbons, often around δ 115-125 ppm |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. biointerfaceresearch.com These models are instrumental in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. acs.org

Development of Predictive Models for Chemical Properties and Interactions

Developing a QSAR model for a class of compounds like quinazoline derivatives involves several key steps. First, a dataset of molecules with known activities or properties is assembled. acs.org For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure. hufocw.org

The next step is to use statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that relates a selection of these descriptors to the observed property. biointerfaceresearch.com The goal is to find the most relevant descriptors that can accurately predict the activity. tandfonline.com For quinazoline derivatives, QSAR models have been developed to predict activities such as anticancer, antimicrobial, and enzyme inhibition. frontiersin.orgtandfonline.comnih.gov

The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques to ensure it is robust and not a result of chance correlation. acs.org A validated QSAR model can then be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

| Descriptor Class | Description | Examples |

|---|---|---|

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Molecular Connectivity Indices, Wiener Index, Atom Counts. |

| Geometrical (3D) | Derived from the 3D coordinates of the atoms, describing the molecule's shape and size. | Molecular Surface Area, Molecular Volume, Shadow Indices. |

| Electronic | Reflect the electronic properties of the molecule. | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges. |

| Physicochemical | Relate to properties like lipophilicity and refractivity. | LogP (octanol-water partition coefficient), Molar Refractivity. |

Applications in Advanced Organic Synthesis and Chemical Research

Methyl 5-bromoquinazoline-8-carboxylate as a Versatile Synthetic Building Block

The strategic placement of reactive sites on the quinazoline (B50416) ring makes this compound a highly adaptable component in the synthesis of diverse organic compounds. The presence of the bromo substituent and the ester functional group allows for a variety of chemical transformations, rendering it a key starting material for numerous synthetic pathways.

Precursor in Multistep Organic Synthesis

In the realm of multistep organic synthesis, starting materials that offer multiple points for chemical modification are of paramount importance. This compound serves as an exemplary precursor due to its inherent functionality. The bromine atom at the 5-position can readily participate in cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. Simultaneously, the methyl ester at the 8-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups like amides, providing another avenue for molecular elaboration. This dual reactivity allows for a stepwise and controlled construction of complex target molecules.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. The core structure of this compound provides a rigid scaffold upon which diverse functionalities can be appended. By systematically varying the substituents at the 5- and 8-positions, chemists can generate extensive libraries of quinazoline derivatives. For instance, a variety of boronic acids can be coupled at the bromo-position, while a range of amines can be used to form different amides from the ester group. This approach is highly valuable in drug discovery and materials science for identifying compounds with desired biological activities or material properties.

Development of Functional Materials and Probes

The quinazoline core is a well-known fluorophore, and its derivatives are often investigated for their photophysical properties. The substitution pattern on the quinazoline ring can significantly influence these properties. By strategically modifying this compound, researchers can fine-tune the fluorescence emission and absorption characteristics of the resulting compounds. This tunability makes it a promising candidate for the development of functional materials, such as organic light-emitting diodes (OLEDs), and fluorescent probes for sensing and imaging applications. The introduction of specific recognition motifs through synthetic modifications can lead to probes that selectively bind to and report on the presence of particular analytes.

Mechanistic Studies of Chemical Transformations Involving Methyl 5 Bromoquinazoline 8 Carboxylate

Investigation of Reaction Mechanisms in Derivatization and Coupling Reactions

The derivatization of Methyl 5-bromoquinazoline-8-carboxylate is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

The catalytic cycles of palladium-mediated cross-coupling reactions involving substrates like this compound are generally well-understood and follow a common sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: In the case of the Suzuki-Miyaura reaction, a palladium(0) catalyst initiates the cycle by undergoing oxidative addition with the C-Br bond of this compound. This step forms a palladium(II) intermediate. The subsequent transmetalation step involves the transfer of an organic group from an organoboron reagent (e.g., a boronic acid or ester) to the palladium center, a process typically facilitated by a base. The final step is reductive elimination, where the two organic partners are coupled to form the new C-C bond, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. mdpi.com

Buchwald-Hartwig Amination: Similarly, the Buchwald-Hartwig amination follows a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide. The resulting palladium(II) complex then reacts with an amine in the presence of a base. The base is crucial for the deprotonation of the amine, forming an amido-palladium complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the active palladium(0) catalyst.

A general representation of the catalytic cycle for these palladium-catalyzed cross-coupling reactions is depicted below:

| Step | Description | Intermediate |

| Oxidative Addition | The active Pd(0) catalyst inserts into the C-Br bond of this compound. | Aryl-Pd(II)-Br complex |

| Transmetalation (Suzuki) | An organic group is transferred from a boronic acid derivative to the Pd(II) center. | Diaryl-Pd(II) complex |

| Amine Coordination/Deprotonation (Buchwald-Hartwig) | An amine coordinates to the Pd(II) center, followed by deprotonation to form a Pd(II)-amido complex. | Aryl-Pd(II)-amido complex |

| Reductive Elimination | The coupled product is released from the Pd(II) center, regenerating the Pd(0) catalyst. | C-C or C-N coupled product |

While the general catalytic cycles are established, the specific intermediates and transition states for reactions involving this compound have not been extensively studied experimentally. However, insights can be drawn from computational studies and mechanistic investigations of similar bromo-heterocyclic systems.

Palladium Intermediates: The isolation and characterization of on-cycle palladium intermediates in cross-coupling reactions are challenging due to their transient nature. illinois.educhemrxiv.org However, studies on related systems have successfully identified and characterized key species such as the oxidative addition adducts and diorganopalladium(II) complexes. nih.gov For this compound, the initial oxidative addition product would be a square planar Pd(II) complex. The stability and reactivity of this intermediate are influenced by the electronic properties of the quinazoline (B50416) ring and the nature of the ancillary ligands on the palladium catalyst.

Computational Insights: Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the energetic profiles of catalytic cycles, including the structures of transition states. nih.gov For the Suzuki-Miyaura reaction of related aryl bromides, DFT studies have shown that either oxidative addition or transmetalation can be the rate-determining step, depending on the specific substrates and reaction conditions. Similar computational models could be applied to this compound to predict the geometries and energies of transition states for oxidative addition, transmetalation, and reductive elimination, thereby providing a deeper understanding of the reaction kinetics and selectivity. nih.gov

Kinetic studies on similar palladium-catalyzed cross-coupling reactions often reveal complex dependencies on the concentrations of the catalyst, substrate, and reagents, indicating the involvement of multiple equilibria and off-cycle species. mdpi.com

Chemical Biology Approaches to Dissecting Molecular Action

The quinazoline scaffold is a prominent feature in many biologically active molecules, including approved drugs. nih.govacs.org Derivatives of this compound can be synthesized to serve as chemical probes to investigate biological pathways and identify protein targets.

Design of Bioactive Probes: By strategically modifying the structure of this compound through cross-coupling reactions, it is possible to introduce functionalities that allow for the study of its biological interactions. For instance, the incorporation of reporter tags such as fluorophores or biotin, or photo-activatable cross-linking groups, can transform the molecule into a chemical probe. rsc.org These probes can then be used in techniques like activity-based protein profiling (ABPP) to identify the cellular targets of the quinazoline derivatives. nih.gov

Target Identification: A recent study on engineered quinazoline derivatives utilized ABPP to identify β-ketoacyl-ACP-synthase II (FabF) as a potential target in pathogenic bacteria. nih.gov This approach involved synthesizing a quinazoline derivative with an acrylamide (B121943) "warhead" that could covalently bind to cysteine residues in the active site of its target protein. A similar strategy could be employed with derivatives of this compound to discover novel protein targets and elucidate their mechanisms of action. The general workflow for such an approach is outlined below.

| Step | Description |

| Probe Synthesis | Derivatize this compound with a reactive group and a reporter tag. |

| Cellular Incubation | Treat cells or cell lysates with the synthesized probe. |

| Target Labeling | The probe covalently binds to its protein target(s). |

| Target Enrichment | The tagged protein-probe complexes are enriched using the reporter tag (e.g., streptavidin beads for biotin). |

| Proteomic Analysis | The enriched proteins are identified using mass spectrometry. |

Such chemical biology studies hold the potential to uncover new therapeutic applications for quinazoline-based compounds derived from this compound.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of quinazoline (B50416) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. nih.govnih.gov Future research on Methyl 5-bromoquinazoline-8-carboxylate will likely focus on developing more sustainable and efficient synthetic pathways.

Key Research Directions:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions to construct the quinazoline core or introduce diversity to the this compound structure. MCRs offer high atom economy and operational simplicity, reducing waste and energy consumption. frontiersin.org

Green Catalysis: Employing earth-abundant first-row transition metal catalysts (e.g., iron, copper, manganese) can provide sustainable alternatives to precious metal catalysts like palladium. benthamdirect.commdpi.com The development of magnetically recoverable catalysts could further enhance sustainability by allowing for easy separation and reuse. frontiersin.org

Alternative Energy Sources: The use of microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields, often under solvent-free conditions, representing a greener alternative to conventional heating. nih.govtandfonline.com

Eco-Friendly Solvents: Exploring the use of benign solvent systems like deep eutectic solvents (DES) or water-based systems can drastically reduce the environmental impact of synthesis. frontiersin.orgtandfonline.com For instance, a recent sustainable method for synthesizing quinazolinones utilized an eco-friendly PEG/water solvent system. frontiersin.org

Transition Metal-Free Synthesis: Developing synthetic routes that avoid transition metals altogether is a significant goal. nih.gov Methods using H2O2 as a green oxidant or catalyst- and solvent-free approaches under microwave conditions are promising avenues for future exploration. nih.govacs.org

| Synthetic Approach | Key Advantages | Potential Application for this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. frontiersin.org | Efficient one-pot synthesis of diverse libraries based on the core structure. |

| Magnetic Nanocatalysts | Easy recovery and recyclability, cost-effectiveness, high catalytic activity. frontiersin.org | Sustainable functionalization of the quinazoline ring via cross-coupling reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, often solvent-free. nih.govtandfonline.com | Accelerated synthesis of the initial scaffold or its subsequent derivatives. |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, non-toxic. tandfonline.com | A green reaction medium for modifying the ester or bromo substituents. |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

To accelerate the discovery of new drug candidates derived from this compound, the integration of automated synthesis and high-throughput screening (HTS) is essential. This combination allows for the rapid generation and evaluation of large libraries of related compounds.

Automated synthesis platforms can be programmed to perform repetitive synthetic steps, enabling the creation of a diverse set of derivatives by varying the substituents on the quinazoline core. This approach significantly increases the efficiency of generating compound libraries for screening.

Once synthesized, these libraries can be subjected to HTS to evaluate their biological activity against a wide range of targets. For instance, derivatives could be screened for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, HCT-116) using assays like the MTT assay. nih.govresearchgate.net This approach allows for the rapid identification of "hit" compounds with desirable biological activity, which can then be selected for further optimization. The combination of automated synthesis and HTS creates a powerful workflow for discovering novel quinazoline-based therapeutic leads. acs.orgsci-hub.se

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of new therapeutic agents. ijfmr.com For this compound, these techniques can guide the synthesis of derivatives with enhanced potency and selectivity for specific biological targets.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound derivatives within the active site of a target protein, such as a kinase or histone deacetylase (HDAC). nih.govmdpi.com Docking studies can help prioritize which derivatives to synthesize, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of known quinazoline derivatives, a QSAR model can be built to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov

De Novo Design: Algorithms can be used to design novel molecular structures that are predicted to bind to a target with high affinity. Starting with the this compound scaffold, these programs can suggest modifications and new functional groups to optimize interactions with a target protein. researchgate.net

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed compounds. nih.govsci-hub.se This early-stage assessment helps to identify candidates with favorable pharmacokinetic profiles and low toxicity, reducing the likelihood of late-stage failures in drug development.

| Computational Method | Application in Drug Discovery | Relevance to this compound |

| Molecular Docking | Predicts binding mode and affinity to a biological target. nih.gov | Designing derivatives to inhibit specific enzymes like EGFR or Aurora kinases. researchgate.netresearchgate.netnih.gov |

| QSAR | Relates chemical structure to biological activity to predict potency. nih.gov | Optimizing substituents for improved anticancer or anti-inflammatory activity. mdpi.com |

| De Novo Design | Generates novel molecular structures with desired properties. | Creating entirely new quinazoline-based inhibitors based on the initial scaffold. |

| ADME/Tox Prediction | Assesses drug-like properties and potential toxicity in silico. nih.gov | Prioritizing synthetic targets with higher chances of clinical success. |

Applications in Chemical Probe Development for Biological Systems

Beyond their potential as therapeutic agents, quinazoline derivatives are valuable tools for chemical biology. A chemical probe is a small molecule designed to selectively interact with a specific protein target in a complex biological system, allowing researchers to study that protein's function. nih.gov

This compound can serve as a starting point for developing potent and selective chemical probes. The bromo and methyl ester groups provide convenient handles for synthetic modification, allowing for the attachment of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for target identification studies.

The development of a high-quality chemical probe requires careful optimization for potency and selectivity against its intended target, while minimizing off-target effects. nih.gov For example, a derivative of this compound could be optimized as a highly selective inhibitor for a specific kinase. This probe could then be used in cellular assays to elucidate the role of that kinase in signaling pathways related to diseases like cancer or inflammation. nih.govnih.gov The development of covalent probes, which form a permanent bond with their target, is another promising area of research that can be explored. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 5-bromoquinazoline-8-carboxylate?

Answer:

A common approach involves coupling halogenated quinazoline precursors with methyl carboxylate groups under nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling conditions. For example:

- Step 1: Start with a brominated quinazoline intermediate (e.g., 5-bromoquinazoline).

- Step 2: Introduce the carboxylate group at the 8-position via esterification using methanol and a catalyst like HCl, followed by reflux in anhydrous tetrahydrofuran (THF) for 10–12 hours .

- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and purify via column chromatography (e.g., ethyl acetate/hexane gradient) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), safety goggles, and a lab coat. Inspect gloves for integrity before use .

- Ventilation: Use fume hoods to avoid inhalation. If high concentrations are suspected, employ NIOSH-approved respirators .

- First Aid:

- Skin contact: Wash immediately with soap and water; seek medical attention if irritation persists .

- Eye exposure: Rinse with water for 15 minutes and consult a physician .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Answer:

- Solvent selection: Use anhydrous THF or DMF to enhance solubility and reaction efficiency. Polar aprotic solvents improve nucleophilic substitution rates .

- Catalyst screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) for esterification .

- Temperature control: Reflux at 80–100°C maximizes reactivity while minimizing side products. Lower temperatures (25–40°C) may be preferable for acid-sensitive intermediates .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound?

Answer:

- Multi-technique validation: Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm structural integrity. For example:

- Computational modeling: Validate spectral predictions using DFT calculations (e.g., Gaussian software) to align experimental and theoretical data .

Advanced: What strategies are effective for analyzing and mitigating impurities in this compound?

Answer:

- Impurity profiling: Use LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives). Reference standards for common impurities (e.g., unreacted starting materials) can be synthesized and characterized .

- Purification: Employ recrystallization from methanol or diethyl ether to remove polar impurities . For non-polar contaminants, optimize silica gel column conditions (e.g., hexane/ethyl acetate 4:1) .

- Stability studies: Store the compound under inert gas (N₂/Ar) at –20°C to prevent degradation via hydrolysis or oxidation .

Basic: How is the purity of this compound validated in academic research?

Answer:

- Quantitative methods:

- Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced: What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Answer:

- Batch vs. flow chemistry: Transitioning from small-scale batch reactions to continuous flow systems reduces exothermic risks and improves reproducibility .

- Solvent recovery: Implement distillation or rotary evaporation to recycle THF, reducing costs and waste .

- Intermediate characterization: Use in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and photodegradation .

- Label containers with CAS number (if available), hazard warnings, and preparation date .

Advanced: How can researchers design structure-activity relationship (SAR) studies using this compound derivatives?

Answer:

- Derivatization: Synthesize analogs by substituting the bromine atom (e.g., with -NH₂, -CF₃) or modifying the ester group (e.g., ethyl, benzyl) .

- Biological assays: Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays or SPR binding studies. Compare IC₅₀ values to establish SAR trends .

Advanced: How should conflicting data between computational predictions and experimental results be reconciled?

Answer:

- Re-evaluate computational parameters: Adjust solvent models (e.g., PCM for THF) or basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental conditions .

- Experimental replication: Repeat synthesis and characterization under controlled conditions (e.g., anhydrous, inert atmosphere) to rule out environmental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.